molecular formula C17H11F3IN3O2S B11630335 (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11630335
M. Wt: 505.3 g/mol
InChI Key: LZEAZIPNQYYAOA-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (7Z)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic molecule featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the iodofuran and trifluoromethylphenyl precursors, followed by their condensation with a thiazolo-triazine core under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up using batch or continuous flow reactors. The reaction parameters are carefully monitored to ensure consistency and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(7Z)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (7Z)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-7-[(5-IODOFURAN-2-YL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3,5]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: stands out due to its unique combination of iodofuran and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H11F3IN3O2S

Molecular Weight

505.3 g/mol

IUPAC Name

(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-[3-(trifluoromethyl)phenyl]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C17H11F3IN3O2S/c18-17(19,20)10-2-1-3-11(6-10)23-8-22-16-24(9-23)15(25)13(27-16)7-12-4-5-14(21)26-12/h1-7H,8-9H2/b13-7-

InChI Key

LZEAZIPNQYYAOA-QPEQYQDCSA-N

Isomeric SMILES

C1N=C2N(CN1C3=CC=CC(=C3)C(F)(F)F)C(=O)/C(=C/C4=CC=C(O4)I)/S2

Canonical SMILES

C1N=C2N(CN1C3=CC=CC(=C3)C(F)(F)F)C(=O)C(=CC4=CC=C(O4)I)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.